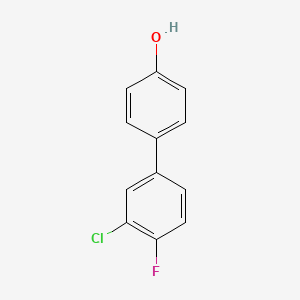

4-(3-Chloro-4-fluorophenyl)phenol

Description

Contextual Significance of Halogenated Biphenyl (B1667301) Phenols in Contemporary Synthetic Methodologies

Halogenated biphenyl phenols are a class of compounds with substantial commercial and academic interest. They serve as critical intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimdpi.com The halogen atoms on the biphenyl structure are not merely passive substituents; they are key functional handles that enable chemists to construct intricate molecular architectures.

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have revolutionized the use of halogenated aromatic compounds. nih.govlibretexts.org These reactions allow for the precise and efficient formation of new carbon-carbon bonds. For instance, the chlorine atom in a molecule like 4-(3-Chloro-4-fluorophenyl)phenol can act as an electrophilic partner, coupling with a wide array of organoboron reagents to build molecular complexity. libretexts.orgresearchgate.net This capability is fundamental in creating libraries of novel compounds for high-throughput screening in drug discovery.

Furthermore, the specific halogenation pattern influences the molecule's reactivity and physical properties. The presence of both chlorine and fluorine can modulate factors such as lipophilicity and metabolic stability, which are critical parameters in the design of bioactive compounds. nih.govontosight.ai Halogenated phenols are also precursors to widely used products, including antiseptics, herbicides, and dyes, highlighting their industrial relevance. mdpi.com The development of selective chlorination processes for phenols remains an active area of research, aiming to produce specific isomers like the para-substituted derivatives which are often the most commercially valuable. mdpi.comencyclopedia.pub

Overview of Academic Research Trajectories for Biphenyl Phenol (B47542) Derivatives

Academic and industrial research into biphenyl derivatives is driven by their prevalence in medicinally active compounds and high-performance materials. google.com The global market for biphenyls is expanding, largely due to research and development efforts exploring their versatile properties. ontosight.ai A significant trajectory in this research is the synthesis of novel biphenyl derivatives with enhanced therapeutic properties. ontosight.ai

The structural motif of this compound is of particular interest in medicinal chemistry. For example, the 3-chloro-4-fluorophenyl group has been identified as a key component in the design of potent enzyme inhibitors. nih.gov Research has shown that this moiety can be incorporated into various molecular frameworks to target specific biological pathways, including those involved in cancer and other diseases. ontosight.ai

Synthetic strategies to access these valuable compounds are constantly evolving. While classical methods exist, much of the current research focuses on improving efficiency and sustainability. The Suzuki-Miyaura coupling is a cornerstone of this research, valued for its high yields, tolerance of various functional groups, and relatively mild reaction conditions. nih.govlibretexts.org Research is also exploring greener alternatives to traditional reagents, with a focus on activating more benign starting materials like phenol derivatives for use in these powerful coupling reactions. nih.gov The ongoing investigation into biphenyl phenol derivatives continues to yield compounds with significant potential, fueling further exploration into their synthesis and application.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMKTVYWHTJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617115 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-31-2 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of 4 3 Chloro 4 Fluorophenyl Phenol

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(3-Chloro-4-fluorophenyl)phenol, readily undergoing reactions typical of phenols, such as O-alkylation and O-acylation, and being susceptible to oxidation under specific conditions.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of this compound can be readily converted to its corresponding ether or ester through O-alkylation and O-acylation reactions, respectively. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties to modify the molecule's properties.

O-Alkylation is typically achieved via the Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol (B47542) with a base, acts as a nucleophile and displaces a halide from an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). The choice of alkylating agent can vary widely, from simple alkyl halides like methyl iodide or ethyl bromide to more complex structures. For instance, the reaction of a phenol with an alkyl halide in the presence of a base such as cesium carbonate in a suitable solvent like acetonitrile (B52724) is a general and efficient method for O-alkylation.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). These reactions can be catalyzed by either acids or bases. Base-catalyzed acylation, often carried out in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide, proceeds through the formation of the more nucleophilic phenoxide ion. Acid-catalyzed acylation, on the other hand, involves the protonation of the acylating agent, rendering it more electrophilic. Phase-transfer catalysis (PTC) offers a highly efficient method for the O-acylation of phenols, where a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase containing the acyl chloride. This technique often leads to rapid and high-yield ester formation under mild conditions. rsc.orgorganic-chemistry.org The choice between O-acylation and C-acylation (a Friedel-Crafts reaction) can be controlled by the reaction conditions. O-acylation is kinetically favored and predominates in the absence of a strong Lewis acid catalyst, whereas C-acylation is thermodynamically favored and is promoted by catalysts like aluminum chloride (AlCl₃). mlsu.ac.inucalgary.ca

Table 1: General Conditions for O-Alkylation and O-Acylation of Phenols

| Reaction Type | Reagents | Catalyst/Base | Solvent | General Conditions |

| O-Alkylation | Alkyl Halide | NaOH, K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Room temperature to reflux |

| O-Acylation | Acyl Chloride/Anhydride | Pyridine, NaOH (aq) | Dichloromethane, Toluene | 0°C to room temperature |

| O-Acylation (PTC) | Acyl Chloride | NaOH (aq), Tetrabutylammonium chloride | Dichloromethane/Water | 0°C to room temperature |

Oxidation Pathways of the Phenol Moiety

The phenolic moiety of this compound is susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidant and reaction conditions. Phenols are generally more easily oxidized than alcohols due to the electron-rich nature of the aromatic ring.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize phenols. The oxidation of simple phenols with strong oxidants often results in the formation of quinones. For instance, phenol itself can be oxidized to p-benzoquinone. mdpi.com The reaction proceeds through a phenoxyl radical intermediate. The presence of substituents on the aromatic ring can influence the course of the oxidation and the stability of the resulting products.

The oxidation of phenols can also be achieved using other reagents such as chromic acid or Fremy's salt ((KSO₃)₂NO). These oxidations typically yield quinones as the major products. In the context of more complex molecules, the oxidation of a phenolic compound can be a key step in the synthesis of natural products and other biologically active molecules. The oxidation of phenols by hydroxyl radicals (•OH), for example, is a process of environmental relevance and can lead to the formation of various degradation products, including dicarbonyls. nomuraresearchgroup.com

Reactivity of the Halogen Substituents on the Biphenyl (B1667301) Core

The chloro and fluoro substituents on the biphenyl core of this compound can participate in nucleophilic substitution and reductive dehalogenation reactions, offering pathways to further functionalize the molecule.

Nucleophilic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of electron-withdrawing groups ortho or para to the halogen can activate the ring towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the biphenyl system itself and the hydroxyl group (or its phenoxide form) can influence the reactivity of the halogens.

In nucleophilic aromatic substitution reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing the negative charge through its inductive effect. masterorganicchemistry.com

For a related compound, 3-chloro-4-fluoronitrobenzene, nucleophilic substitution with piperazines has been shown to occur preferentially at the fluorine atom, which is activated by the para-nitro group. researchgate.net While this compound lacks a strongly activating nitro group, the electronic effects of the second phenyl ring and the hydroxyl group will influence the relative reactivity of the chlorine and fluorine atoms. Under forcing conditions, such as high temperatures and the use of strong bases, nucleophilic substitution of unactivated aryl halides can occur. libretexts.orglibretexts.org

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation and dissolving metal reductions. For polychlorinated biphenyls (PCBs), which share the biphenyl core with the title compound, microbial reductive dehalogenation is a significant environmental degradation pathway. This process often shows selectivity, with meta and para chlorines being more readily removed than ortho chlorines.

Catalytic hydrogenation is a common laboratory method for reductive dehalogenation. Catalysts such as palladium on carbon (Pd/C) are often employed in the presence of a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The ease of dehalogenation generally follows the order I > Br > Cl > F. This suggests that the chlorine atom in this compound would be more susceptible to reductive removal than the fluorine atom under typical catalytic hydrogenation conditions. Selective removal of bromo and chloro substituents in the presence of other functional groups can be achieved by careful selection of the catalyst and reaction conditions. researchgate.net

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. The position of substitution is directed by the combined electronic and steric effects of the existing substituents: the hydroxyl group, the chloro group, the fluoro group, and the other phenyl ring.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The halogen substituents (chloro and fluoro) are deactivating yet ortho, para-directing. They withdraw electron density inductively, making the ring less reactive than benzene, but they can stabilize the arenium ion intermediate through resonance donation of their lone pairs. The phenyl group is also an ortho, para-directing group.

Given these directing effects, electrophilic substitution is expected to occur predominantly on the phenol-containing ring, which is strongly activated by the hydroxyl group. The substitution will be directed to the positions ortho and para to the hydroxyl group. However, the para position is already occupied by the 3-chloro-4-fluorophenyl group. Therefore, substitution is most likely to occur at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration , typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group.

Halogenation with bromine or chlorine in the presence of a Lewis acid would introduce a bromo or chloro atom. masterorganicchemistry.com Due to the high activation by the hydroxyl group, halogenation of phenols can often proceed without a Lewis acid and can lead to polysubstitution if not carefully controlled. byjus.com

Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgmasterorganicchemistry.com With phenols, Friedel-Crafts reactions can be complex, as the Lewis acid can coordinate with the hydroxyl group, deactivating the ring. Furthermore, a competition between C-acylation and O-acylation exists. ucalgary.ca

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Position of Substitution on Phenolic Ring |

| Nitration | NO₂⁺ | Ortho to the hydroxyl group |

| Bromination | Br⁺ | Ortho to the hydroxyl group |

| Friedel-Crafts Acylation | RCO⁺ | Ortho to the hydroxyl group |

Derivatization Strategies for Targeted Structural Modification

Regioselective Functionalization Approaches

The regioselectivity of reactions on the this compound scaffold is primarily dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a potent ortho-, para-directing activator for electrophilic aromatic substitution on its own ring (Ring A). However, the para position is already occupied by the 3-chloro-4-fluorophenyl group. Consequently, electrophilic substitution is strongly directed to the two ortho positions (C2 and C6).

Conversely, the 3-chloro-4-fluorophenyl group (Ring B) is deactivated towards electrophilic substitution due to the inductive electron-withdrawing effects of the halogen atoms. The fluorine atom is a weak deactivator and directs ortho-, para-, while the chlorine atom is also a deactivator with ortho-, para-directing effects. The interplay of these substituents makes functionalization on Ring B more challenging and less selective than on Ring A.

Catalyst-controlled methods can override these innate selectivities. For instance, in the electrophilic chlorination of phenols, specific thiourea-based catalysts have been shown to direct the reaction to either the ortho or para position with high selectivity. scientificupdate.comnsf.gov While the para position of the phenolic ring in this compound is blocked, catalysts could be employed to ensure exclusive functionalization at the ortho positions (C2, C6) and prevent side reactions. For many phenols, chlorination with N-chlorosuccinimide (NCS) typically favors the para-isomer, but specialized catalysts can yield the ortho-isomer with high selectivity. scientificupdate.com

Table 1: Illustrative Regioselective Functionalization of Phenols

| Reaction | Reagent | Catalyst | Major Product | Reference |

| ortho-Chlorination | N-Chlorosuccinimide (NCS) | Thiourea Catalyst | ortho-Chlorophenol | scientificupdate.com |

| para-Chlorination | N-Chlorosuccinimide (NCS) | Different Thiourea Catalyst | para-Chlorophenol | scientificupdate.com |

This table illustrates general principles of regioselective chlorination on phenol substrates.

Introduction of Diverse Functional Groups (e.g., cyano, carboxyl, aminoacyl)

The introduction of functional groups such as cyano, carboxyl, and aminoacyl moieties can significantly alter the electronic and steric properties of the molecule, providing handles for further synthetic transformations.

Cyanation: A cyano group can be introduced onto the aromatic ring, typically by replacing a halogen atom. Palladium-catalyzed cyanation of aryl bromides using non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a practical method for synthesizing aryl nitriles. rsc.org A hypothetical application would involve first brominating the phenol at an ortho position, followed by a palladium-catalyzed cyanation to yield a cyanophenol derivative.

Carboxylation: Direct carboxylation of phenols to form hydroxybenzoic acids can be achieved through methods like the Kolbe-Schmitt reaction, which involves treating a phenoxide with carbon dioxide under pressure and heat. This reaction typically favors ortho-carboxylation.

Aminoacyl Groups: The introduction of aminoacyl groups can be achieved via acylation reactions. For example, the phenolic hydroxyl group can be reacted with an N-protected amino acid in the presence of a coupling agent to form an ester linkage. Alternatively, Friedel-Crafts acylation of the activated phenolic ring with an appropriate acyl halide or anhydride can introduce an aminoacyl moiety, though this may require protection of the phenolic hydroxyl group.

Grignard Reagent Applications in Derivatization

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. masterorganicchemistry.com Their application in the direct derivatization of this compound itself is limited because the acidic phenolic proton would quench the Grignard reagent. The reagent would act as a base, deprotonating the phenol to form a phenoxide, rather than acting as a nucleophile for C-C bond formation. masterorganicchemistry.com

However, Grignard reagents are invaluable for derivatizing intermediates. If the phenolic -OH is protected (e.g., as a methyl or benzyl (B1604629) ether) and a halogen atom is introduced onto one of the aromatic rings, a Grignard reagent can be formed from this halo-derivative. This organometallic intermediate can then react with various electrophiles:

Reaction with CO₂: Forms a carboxylic acid after acidic workup. masterorganicchemistry.com

Reaction with Nitriles: Produces ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com

Reaction with Aldehydes/Ketones: Yields secondary or tertiary alcohols. masterorganicchemistry.com

Reaction with Esters: Adds twice to form tertiary alcohols. masterorganicchemistry.com

For instance, the synthesis of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol involves the reaction of 3-chloro-4-fluorobenzaldehyde (B1582058) with a Grignard reagent, 3-fluorophenylmagnesium bromide.

Amidation and Acylation Reactions

Acylation: The phenolic hydroxyl group of this compound can be readily acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. This esterification is a common strategy for protecting the hydroxyl group or for introducing specific functionalities. google.comrug.nl The direct esterification of phenols with carboxylic acids can also be facilitated by methods like the Mitsunobu reaction or by using strong acid catalysts. researchgate.netmasterorganicchemistry.com

Amidation: Direct amidation of the phenol is not feasible. However, amide functionalities can be incorporated into derivatives of the scaffold. For example, if a carboxyl group is introduced onto the molecule (see 3.4.2), it can be converted into an amide by reaction with an amine using a peptide coupling agent (e.g., DCC, HBTU) or by first converting the carboxylic acid to a more reactive acyl chloride. sigmaaldrich.com

Condensation Reactions

Condensation reactions are crucial for building more complex structures from the this compound scaffold. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org

To utilize this reaction, the phenol would first need to be converted into an aldehyde derivative, for instance, via a Reimer-Tiemann or Duff reaction to introduce a formyl group ortho to the hydroxyl group. This resulting hydroxybenzaldehyde derivative could then undergo a Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form a new C=C bond, yielding α,β-unsaturated products. sciensage.info These products are versatile intermediates for the synthesis of heterocycles and other functionalized molecules. researchgate.netorientjchem.org

Table 2: Illustrative Knoevenagel Condensation

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | L-proline | α,β-Unsaturated Dinitrile | researchgate.net |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Zeolite | α,β-Unsaturated Cyanoester | sciensage.info |

| Aromatic Aldehyde | Thiobarbituric Acid | Piperidine | Conjugated Enone | wikipedia.org |

This table provides general examples of Knoevenagel condensation reactions.

Rearrangement and Cyclization Reactions Involving this compound Scaffolds

Rearrangement and cyclization reactions transform the basic scaffold into rigid, often heterocyclic, systems which are of great interest in medicinal chemistry and materials science.

Rearrangement Reactions: The Claisen rearrangement is a powerful tool for C-C bond formation in phenols. organic-chemistry.org This reaction involves the thermal nsf.govnsf.gov-sigmatropic rearrangement of an aryl allyl ether. wikipedia.orglibretexts.org To apply this to this compound, the phenol would first be converted to its allyl ether via Williamson ether synthesis (reaction with an allyl halide in the presence of a base). Upon heating, this ether would rearrange to form 2-allyl-4-(3-chloro-4-fluorophenyl)phenol. libretexts.org Because both ortho positions are available, a mixture of products could potentially form, though one isomer may be favored. If both ortho positions were blocked, the rearrangement could proceed to the para position via a subsequent Cope rearrangement, but this pathway is unavailable here as the para position is substituted. organic-chemistry.org

Cyclization Reactions: The products of rearrangement or other functionalization reactions can serve as precursors for cyclization.

The 2-allylphenol (B1664045) derivative from a Claisen rearrangement can undergo intramolecular cyclization to form a dihydrofuran ring fused to the phenol. clockss.org

The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. This compound could react with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst (e.g., H₂SO₄, Amberlyst-15) to form a substituted coumarin. The reaction proceeds via transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring ortho to the hydroxyl group, and subsequent dehydration.

Mechanistic Investigations in 4 3 Chloro 4 Fluorophenyl Phenol Chemistry

Elucidation of Reaction Pathways for Synthesis and Transformation

The synthesis of 4-(3-chloro-4-fluorophenyl)phenol, a substituted biaryl, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The elucidation of the reaction pathway for this transformation is critical for its widespread application.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A primary route for synthesizing the carbon-carbon bond that forms the biphenyl (B1667301) core involves the reaction of a boronic acid derivative with an aryl halide. For this compound, two main disconnections are possible:

Route A: Coupling of (3-chloro-4-fluorophenyl)boronic acid with a protected 4-halophenol (e.g., 4-bromo-1-(methoxymethoxy)benzene).

Route B: Coupling of a 4-(dihydroxyboryl)phenol derivative with 1-bromo-3-chloro-4-fluorobenzene.

The reaction mechanism generally proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination rsc.orgnobelprize.org. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step rsc.org.

Transformation Pathways

Once synthesized, the phenolic group of this compound can undergo various transformations. These reactions are typical for phenols and include etherification, esterification, and electrophilic aromatic substitution. The presence of the halogenated phenyl ring influences the reactivity of the phenolic ring. For instance, chlorination of phenolic compounds can lead to a variety of products, including ring cleavage products under certain conditions, highlighting the complexity of its transformation pathways escholarship.org. The general reactivity of phenols includes reactions with dilute nitric acid to introduce nitro groups or with excess bromine to yield polybrominated products youtube.com.

Influence of Solvent Polarity and Nucleophilicity on Reaction Kinetics

The kinetics of the synthesis of this compound, particularly via Suzuki-Miyaura coupling, are significantly influenced by the choice of solvent. Solvent properties such as polarity, coordinating ability, and nucleophilicity can affect the stability of catalytic intermediates and the rates of individual steps in the catalytic cycle.

The polarity of the solvent is known to determine the structure and activity of catalytic intermediates and can influence the rate-determining step beilstein-journals.org. In some palladium-catalyzed cross-couplings, polar aprotic solvents like DMF or MeCN have been shown to alter the reaction's selectivity compared to nonpolar solvents like THF or toluene nih.govnih.gov. This switch in selectivity is sometimes attributed to the stabilization of anionic palladium complexes in polar solvents nih.govnih.gov. However, studies have shown that selectivity does not always trend with the solvent's dielectric constant, suggesting a more complex role for the solvent than previously thought nih.govnih.gov. For instance, water and alcohols, despite being polar, often provide the same selectivity as nonpolar solvents in certain cross-coupling reactions nih.govnih.gov.

The nucleophilicity of the solvent can also play a role, particularly in reactions where the solvent can coordinate to the metal center or participate in the reaction. In the solvolysis of related compounds like 4-fluorophenyl chlorothionoformate, the reaction mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular ionization pathway depending on the solvent's nucleophilicity and ionizing power nih.gov.

| Solvent | Typical Polarity | Observed Selectivity in Chloroaryl Triflates Coupling | Reference |

|---|---|---|---|

| THF | Nonpolar | Selective reaction at C-Cl | nih.gov |

| Toluene | Nonpolar | Selective reaction at C-Cl | nih.gov |

| Methanol (MeOH) | Polar Protic | Selective reaction at C-Cl | nih.gov |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Selective reaction at C-OTf | nih.govnih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | Selective reaction at C-OTf | nih.govnih.gov |

Catalytic Mechanisms in Metal-Mediated Transformations

Metal-mediated transformations, especially those catalyzed by palladium, are fundamental to the synthesis of this compound mdpi.com. The Suzuki-Miyaura reaction provides a powerful method for the formation of the C-C bond linking the two aryl rings rsc.orgmdpi.com.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of an aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) to a palladium(0) complex, forming a Pd(II) intermediate nobelprize.org. The next step is transmetalation, where the organic group from the organoboron compound (e.g., a boronic acid derivative of phenol) is transferred to the palladium center, typically requiring a base to activate the boronic acid nobelprize.org. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle nobelprize.org.

| Step | Description | Change in Palladium Oxidation State | Reference |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the palladium center, breaking the C-X bond. | Pd(0) → Pd(II) | rsc.orgnobelprize.org |

| Transmetalation | The organic group from the boronic acid replaces the halide on the palladium complex. This step is base-assisted. | No change | nobelprize.org |

| Reductive Elimination | The two aryl groups couple and are eliminated from the palladium, forming the C-C bond of the product. | Pd(II) → Pd(0) | rsc.orgnobelprize.org |

The specific ligands coordinated to the palladium center play a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition and reductive elimination steps.

Stereochemical Control and Atropisomerism in Biphenyl Systems

Biphenyl systems can exhibit a form of axial chirality known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings wikipedia.orgpharmaguideline.com. For atropisomers to be stable and isolable, the rotational barrier must be sufficiently high, which typically requires the presence of bulky substituents in the ortho-positions of both rings pharmaguideline.comchiralpedia.com. These ortho-substituents create steric hindrance that prevents free rotation around the biphenyl bond chiralpedia.com.

In the case of this compound, the substituents on the phenyl rings are located at the meta and para positions relative to the bond connecting the two rings. There are no substituents in the ortho positions (positions 2, 2', 6, and 6'). Due to the absence of significant steric hindrance around the pivotal C-C bond, the rotational energy barrier is low. Consequently, rapid interconversion between any potential rotational conformers occurs at room temperature. Therefore, this compound is not expected to exhibit stable atropisomerism under normal conditions pharmaguideline.comchiralpedia.com.

While the target molecule itself is not atropisomeric, the principles of stereochemical control are paramount in the synthesis of more complex, sterically hindered biaryls where such isomerism is a key feature wikipedia.orgacs.org.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation acs.org. In the context of the synthesis of this compound, isotopic labeling studies, particularly in Suzuki-Miyaura cross-coupling reactions, can provide deep mechanistic insights researchgate.netresearchgate.net.

For example, using a deuterium-labeled reactant can help determine whether a particular C-H bond is broken during the rate-limiting step of the reaction through the measurement of a kinetic isotope effect (KIE) researchgate.netresearchgate.net. A KIE significantly different from unity suggests that the labeled bond is involved in the rate-determining step.

Furthermore, labeling studies can clarify the source of atoms in side products or byproducts. For instance, in some cross-coupling reactions, isotopic labeling with ¹⁸O-labeled water has been used to trace the origin of oxygen atoms in byproducts, confirming their formation pathway rsc.org. In carbonylative coupling reactions, the use of ¹³C-labeled carbon monoxide allows for the unambiguous confirmation of the CO's incorporation into the product molecule acs.org. While specific isotopic labeling studies on this compound are not widely reported, the principles derived from studies on analogous systems are directly applicable to understanding its formation mechanism.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Analysis

Spectroscopic techniques are paramount in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods reveal a wealth of information about the chemical environment of atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(3-Chloro-4-fluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

While specific, experimentally-derived NMR data for this compound are not widely available in public databases, the expected spectral features can be predicted based on its structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The protons on the phenol (B47542) ring would likely appear as doublets, while the protons on the 3-chloro-4-fluorophenyl ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display a unique signal for each of the 12 carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine atoms would be expected to resonate at lower field (higher ppm values). The chemical shifts of the aromatic carbons would provide information about the electronic environment of the two phenyl rings.

¹⁹F NMR: ¹⁹F NMR is a crucial technique for fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. The coupling of this fluorine atom with adjacent protons would be observable in the ¹H NMR spectrum, providing further confirmation of the structure.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 6.8 - 7.8 | m (multiplet) |

| ¹³C | 115 - 160 | s (singlet) |

| ¹⁹F | -110 to -120 | m (multiplet) |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy and Vibrational Analysis (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to the π-electron systems of the phenyl rings.

Specific UV-Vis spectral data for this compound is not documented in readily accessible literature. Generally, biphenyl (B1667301) systems show a strong absorption band (π → π* transition) around 250 nm. The substitution on the phenyl rings in this compound would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted biphenyl. The phenolic hydroxyl group and the halogen substituents will influence the exact wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS), including LC-MS, GC-MS, and HPLC-MS/MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

While no published mass spectrum for this compound is available, the expected molecular ion peak can be calculated based on its molecular formula, C₁₂H₈ClFO. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Fragmentation in the mass spectrometer would likely involve the cleavage of the bond between the two phenyl rings and loss of small molecules or radicals, providing further structural clues. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing mixtures and identifying the compound in complex matrices. HPLC-MS/MS would offer even greater selectivity and sensitivity for quantitative analysis.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. For a non-volatile compound like this compound, reversed-phase HPLC would be the method of choice.

Specific HPLC methods for the analysis of this compound are not detailed in the available literature. However, a typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

The purity of a sample of this compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations. This allows for the precise determination of the concentration of the compound in a given sample.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC is primarily used to assess the purity of a synthesized batch. The technique separates the target compound from any remaining starting materials, solvents, or byproducts generated during the reaction.

The sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column's inner surface. chromatographyonline.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

For halogenated aromatic compounds like this compound, various detectors can be employed. A Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds. chromatographyonline.com However, for enhanced selectivity and structural confirmation, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS). akjournals.combohrium.com GC-MS not only separates the components but also provides the mass-to-charge ratio of the compound and its fragments, which serves as a molecular fingerprint to confirm its identity. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Below is a table of typical parameters for the GC analysis of related polychlorinated biphenyls (PCBs), which can be adapted for this compound. chromatographyonline.com

| Parameter | Typical Value/Condition | Purpose |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film) | A common, non-polar column suitable for separating aromatic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. chromatographyonline.com |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Controls the speed of the separation. akjournals.com |

| Injection Mode | Splitless | Ensures that the entire sample is transferred to the column, maximizing sensitivity for trace analysis. chromatographyonline.com |

| Injector Temp. | 250 - 290 °C | Ensures rapid and complete vaporization of the sample. chromatographyonline.com |

| Oven Program | Initial temp 100°C, ramp to 250°C at 5°C/min | A temperature gradient is used to effectively separate compounds with different boiling points. chromatographyonline.com |

| Detector | FID or MS | FID provides general quantification, while MS provides mass information for structural confirmation. chromatographyonline.combohrium.com |

| Detector Temp. | 280 - 300 °C | Prevents condensation of the separated compounds before detection. chromatographyonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. youtube.comyoutube.com It operates on the principle of separation by polarity. youtube.comyoutube.com A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a solvent system (the mobile phase or eluent).

As the eluent moves up the plate via capillary action, it carries the components of the spotted mixture with it. youtube.com The separation occurs because compounds partition differently between the stationary phase (polar silica gel) and the mobile phase (typically a less polar solvent mixture). youtube.com More polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a greater affinity for the eluent and travel further, giving a higher Rf value.

During the synthesis of this compound, for instance via a Suzuki coupling reaction, TLC can be used to track the consumption of the starting materials (e.g., a boronic acid and a halogenated phenol) and the formation of the product. youtube.com At the start of the reaction, spots corresponding to the starting materials will be visible. As the reaction proceeds, a new spot corresponding to the more non-polar biphenyl product will appear, and the intensity of the starting material spots will decrease. The reaction is considered complete when the spot for the limiting reactant is no longer visible. youtube.comyoutube.com

| Compound | Polarity | Expected Rf Value | TLC Monitoring Observation |

| Starting Material 1 (e.g., a boronic acid) | High | Low | Spot intensity decreases as the reaction proceeds. |

| Starting Material 2 (e.g., a phenol) | Medium-High | Medium-Low | Spot intensity decreases as the reaction proceeds. |

| This compound (Product) | Low | High | A new spot appears and its intensity increases over time. Becomes the dominant or only spot upon completion. youtube.comyoutube.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While techniques like GC-MS and NMR spectroscopy provide information about connectivity and the molecular formula, single-crystal X-ray Diffraction (XRD) offers unambiguous proof of a molecule's three-dimensional structure in the solid state. patnawomenscollege.innih.gov It is a non-destructive technique that provides the precise spatial arrangement of atoms within a crystal, including bond lengths, bond angles, and torsional angles. patnawomenscollege.inslideshare.net

The first and often most challenging step is growing a high-quality single crystal of the compound, which must be pure, sufficiently large, and free of significant defects. patnawomenscollege.in This crystal is then mounted and placed in an intense beam of monochromatic X-rays. scribd.com As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots with varying intensities. patnawomenscollege.in

By rotating the crystal and collecting thousands of these reflections, a complete data set is obtained. patnawomenscollege.in This data is then processed using complex mathematical algorithms to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to the final crystal structure. For this compound, XRD would confirm the planarity or twist between the two phenyl rings and the precise orientation of the chloro, fluoro, and hydroxyl substituents. While specific data for this exact compound is not publicly available, a hypothetical data table illustrates the type of information obtained.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.2 Å, c = 18.1 Å, β = 95° | The dimensions of the repeating unit of the crystal lattice. |

| C-Cl Bond Length | 1.74 Å | Confirms the carbon-chlorine bond distance. |

| C-F Bond Length | 1.35 Å | Confirms the carbon-fluorine bond distance. |

| C-O Bond Length | 1.36 Å | Confirms the carbon-oxygen bond distance of the phenol. |

| Dihedral Angle (between phenyl rings) | 35° | Indicates the degree of twist between the two aromatic rings. |

Elemental Analysis (EA) for Compound Characterization

Elemental Analysis (EA) is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a sample. elementar.com This experimental data is used to determine the empirical formula of a compound—the simplest whole-number ratio of atoms in the molecule. davidson.eduyoutube.com

The analysis is most commonly performed via combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by various detectors. elementar.com The mass of each element in the original sample can be calculated from the masses of the combustion products.

For this compound (molecular formula C₁₂H₈ClFO), the theoretical elemental composition can be calculated from its molecular weight. The experimental results from EA should closely match these theoretical values to confirm the compound's empirical formula and high degree of purity. ucalgary.ca

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 64.74 % | 64.68 % |

| Hydrogen (H) | 3.62 % | 3.65 % |

| Chlorine (Cl) | 15.92 % | 15.85 % |

| Fluorine (F) | 8.53 % | Not typically measured by combustion |

| Oxygen (O) | 7.19 % | Calculated by difference |

The close agreement between the theoretical and hypothetical experimental values would provide strong evidence that the synthesized compound has the correct elemental composition corresponding to C₁₂H₈ClFO.

Based on a comprehensive search for computational and theoretical studies, there is currently no specific published research available that focuses on the quantum chemical calculations for the compound “this compound”. Detailed analyses such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Electrophilicity-Based Charge Transfer analysis, or studies on solvation effects for this particular molecule have not been reported in the available scientific literature.

Consequently, it is not possible to provide the detailed research findings and data tables requested for each subsection of the outline. Generating such an article would require fabricating data, which is beyond the scope of this service.

For an article of this nature to be written, primary research involving computational chemistry software and methods would need to be conducted to generate the necessary data for this compound.

Computational Chemistry and Theoretical Studies of 4 3 Chloro 4 Fluorophenyl Phenol

Solvation Effects on Molecular Properties and Reactivity

Continuum Solvation Models (e.g., IEFPCM)

Understanding the behavior of a molecule in a solvent is critical for predicting its reactivity, stability, and bioavailability. Continuum solvation models are computationally efficient methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. One of the most widely used and robust methods is the Polarizable Continuum Model (PCM), with the Integral Equation Formalism (IEFPCM) being a popular and accurate variant.

In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity carved out of this continuum. The solute molecule polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute's electron density. This mutual polarization is calculated until self-consistency is achieved.

An IEFPCM calculation for 4-(3-chloro-4-fluorophenyl)phenol would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). Such a study would yield the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent. This data is crucial for understanding the compound's solubility and partitioning behavior (e.g., between water and octanol).

Furthermore, the model allows for the analysis of how the solvent environment influences the molecule's geometric and electronic properties. For instance, the dipole moment of this compound is expected to increase in polar solvents due to the reaction field effect. Bond lengths, bond angles, and conformational preferences can also be subtly altered by the solvent, which can impact the molecule's reactivity and interaction with other molecules. While specific IEFPCM studies on this compound are not prevalent in the literature, this methodology is a standard tool for benchmarking the properties of related phenolic and halogenated compounds in various solvent environments.

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Bonding and Non-Covalent Interactions

Topological analyses of the electron density and related scalar fields provide a powerful framework for visualizing and quantifying the nature of chemical bonds and non-covalent interactions (NCIs). These methods move beyond simple orbital descriptions to map the chemical reality encoded in the molecule's electron density.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the spatial localization of electrons. They are particularly effective at distinguishing between different types of chemical bonds and identifying regions corresponding to lone pairs of electrons. For this compound, an ELF or LOL analysis would reveal basins of high electron localization corresponding to the covalent bonds (C-C, C-H, C-O, C-F, C-Cl, and O-H). It would also clearly delineate the regions occupied by the lone pairs on the oxygen, fluorine, and chlorine atoms, which are crucial sites for nucleophilic interactions and hydrogen bonding.

Reduced Density Gradient (RDG): The RDG is a fundamental tool for identifying and characterizing non-covalent interactions. It is a real-space function that highlights regions of low electron density and low density gradient, which are the hallmarks of NCIs. When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), RDG analysis generates distinctive spikes that correspond to different interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by large negative values of sign(λ₂)ρ. For this compound, this would visualize the hydrogen bond involving the phenolic hydroxyl group.

Weak Attractive Interactions (e.g., van der Waals, π-π stacking): Occur at values of sign(λ₂)ρ close to zero. These would be expected between the two aromatic rings of the molecule.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear at large positive values of sign(λ₂)ρ, often seen within ring structures.

This analysis provides a detailed, three-dimensional picture of the intricate web of forces that stabilize the molecular structure and govern its interactions with other molecules. Computational studies on halogenated compounds have demonstrated the importance of such interactions, including halogen bonding, in their crystal packing and receptor-ligand binding usu.eduresearchgate.netnih.gov. An RDG analysis of this compound would be instrumental in mapping these weak but structurally significant forces.

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. These studies are fundamental in drug discovery and chemical biology for identifying potential biological targets and understanding the structural basis of a compound's activity. The 3-chloro-4-fluorophenyl motif is a key structural feature in several biologically active molecules.

Docking into Monoamine Oxidase-B (MAO-B): In one study, a series of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and evaluated as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease asiapharmaceutics.info. Molecular docking simulations were performed to predict the binding modes of these compounds within the MAO-B active site. The results indicated that derivatives containing the 3-chloro-4-fluorophenyl group exhibited high binding affinities, suggesting they could be promising candidates for treating Parkinson's disease asiapharmaceutics.info. The interactions typically involve hydrophobic contacts between the aromatic rings and nonpolar residues in the enzyme's binding pocket, as well as potential halogen bonds involving the chlorine and fluorine atoms.

Docking into Tyrosinase: In another research effort, the 3-chloro-4-fluorophenyl fragment was leveraged to identify novel inhibitors of tyrosinase, an enzyme involved in melanin production nih.gov. Semi-flexible docking protocols were applied to investigate how compounds containing this moiety bind to the catalytic pocket of mushroom tyrosinase. The modeling analysis revealed that the fluorine atom formed significant contacts within the active site, highlighting the important role of the halogenated phenyl ring in achieving potent inhibition nih.gov.

These studies underscore the utility of the 3-chloro-4-fluorophenyl scaffold in ligand design. The specific combination of chloro and fluoro substituents modulates the electronic properties of the phenyl ring and provides sites for specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for strong and selective binding to protein targets researchgate.netnih.gov.

Interactive Data Table: Molecular Docking Targets for 3-Chloro-4-fluorophenyl Derivatives

| Target Protein | Ligand Class | Key Finding | Reference |

| Monoamine Oxidase-B (MAO-B) | N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Derivatives showed high binding affinity, suggesting potential as anti-Parkinson's agents. | asiapharmaceutics.info |

| Mushroom Tyrosinase (AbTYR) | Inhibitors containing the 3-chloro-4-fluorophenyl motif | The fluorine atom of the motif formed relevant contacts within the enzyme's catalytic pocket. | nih.gov |

Synthetic Utility and Applications of 4 3 Chloro 4 Fluorophenyl Phenol in Contemporary Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

The structure of 4-(3-Chloro-4-fluorophenyl)phenol makes it a valuable precursor for the synthesis of more elaborate molecules. The phenolic -OH group can be readily converted into an ether or ester, or it can participate in coupling reactions. Simultaneously, the chloro and fluoro substituents on the adjacent phenyl ring influence the molecule's reactivity and can serve as handles for cross-coupling reactions or nucleophilic aromatic substitution.

Research has shown that this compound and its close isomers are utilized in the preparation of a variety of heterocyclic and poly-aromatic systems. For instance, the related compound 3-Chloro-4-fluorophenol has been used to prepare a diphenyl ether intermediate, which is a necessary step for synthesizing flavone (B191248) and xanthone (B1684191) derivatives. The core biphenyl (B1667301) structure is integral to creating kinase inhibitors and other biologically active compounds, where the specific halogenation pattern of the 4-(3-Chloro-4-fluorophenyl) group is often crucial for achieving desired potency and selectivity. The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a complex quinazoline (B50416) derivative, highlights the role of the 3-chloro-4-fluorophenylamine moiety, which is conceptually linked to the title phenol (B47542), as an essential component in building such intricate molecular frameworks.

The general synthetic utility is summarized in the table below, illustrating how the compound's functional groups can be exploited.

| Functional Group | Type of Reaction | Potential Product Class |

| Phenolic -OH | Etherification (e.g., Williamson) | Aryl ethers |

| Phenolic -OH | Esterification | Phenyl esters |

| Phenolic -OH | O-Arylation (e.g., Ullmann, Buchwald-Hartwig) | Diaryl ethers |

| Aryl Halides (Cl, F) | Cross-Coupling (e.g., Suzuki, Sonogashira) | Poly-aryl systems, alkynyl-biphenyls |

| Aromatic Rings | Electrophilic Aromatic Substitution | Further functionalized biphenyls |

Applications in Asymmetric Synthesis

While direct, widespread applications of this compound itself in asymmetric catalysis are not extensively documented in the literature, its molecular framework is highly relevant to the field. The development of chiral ligands is central to asymmetric synthesis, and biaryl scaffolds are a cornerstone of modern ligand design. mdpi.com Specifically, axially chiral biaryl monophosphines are a class of highly effective ligands for a multitude of metal-catalyzed asymmetric reactions. acs.orgjst.go.jp

The general strategy involves transforming a symmetric biaryl precursor into a chiral ligand. The phenol group on this compound provides a key reactive site for introducing a phosphine (B1218219) group. Subsequent synthetic manipulations could then be used to construct a chiral center. The resulting phosphine ligand could coordinate to a transition metal (like palladium, rhodium, or gold), creating a chiral catalytic environment. nih.gov This chiral catalyst can then guide a reaction to produce one enantiomer of a product in excess over the other.

The potential pathway for converting this compound into a chiral ligand could involve:

Phosphination: Introduction of a phosphine group, often via ortho-lithiation followed by reaction with a chlorophosphine.

Chiral Element Installation: Creating axial chirality, which arises from restricted rotation around the biphenyl C-C bond. This is often achieved by introducing bulky groups at the ortho positions relative to the biaryl axis.

Complexation: Reacting the chiral phosphine ligand with a metal salt to generate the active asymmetric catalyst.

The development of such ligands, known as P-stereogenic phosphorus ligands, is a major focus of research in asymmetric catalysis, as they are crucial for the synthesis of optically active compounds, including many pharmaceuticals. acs.org

Development of Novel Reagents and Catalysts

The utility of a molecule in developing new reagents and catalysts often depends on its ability to coordinate with metal centers or to possess inherent catalytic activity. Phenols and their derivatives can act as organocatalysts or as ligands in metal-based catalytic systems. nih.gov

The phenolic hydroxyl group in this compound can act as a proton donor or as a coordinating group for a metal, while the biphenyl backbone provides a robust and sterically defined scaffold. acs.org By introducing other functional groups, such as a phosphine, the compound could be converted into a bifunctional ligand. For example, a phosphine group added at the 2-position of the phenolic ring would create a P,O-bidentate ligand. Such ligands are valuable in catalysis because they can form stable chelate rings with a metal center, enhancing the catalyst's stability and influencing its reactivity and selectivity. mdpi.com

Biaryl phosphine ligands, which could be synthesized from this phenol, are instrumental in forming some of the most active catalysts for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov The electronic properties imparted by the chloro and fluoro substituents can "tune" the catalytic activity by altering the electron density on the phosphine and, consequently, the coordinated metal center. Although specific catalysts derived directly from this compound are not prominently reported, its structure represents a blueprint for designing new catalysts for C-H functionalization, C-O bond formation, and other important organic transformations. rsc.orgresearchgate.net

Derivatization for Enhanced Analytical Detection and Spectroscopic Properties

In analytical chemistry, it is often necessary to chemically modify an analyte to improve its detection by instrumental methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This process, known as derivatization, is particularly useful for phenols, which may exhibit poor chromatographic behavior or lack a strong chromophore for UV-Vis detection.

The phenolic hydroxyl group of this compound is the primary site for derivatization. By reacting it with a suitable reagent, a tag can be attached that enhances its detectability.

Common Derivatization Strategies for Analytical Detection:

For HPLC-UV/Vis Detection: The phenol can be reacted with a derivatizing agent containing a strong chromophore (a group that absorbs UV or visible light strongly). This significantly increases the sensitivity of detection.

For HPLC-Fluorescence Detection: For even higher sensitivity, a fluorescent tag (a fluorophore) can be attached. The phenol is reacted with a non-fluorescent reagent to yield a highly fluorescent product.

For GC-MS Detection: For analysis by Gas Chromatography, which requires volatile compounds, the polar -OH group must be capped. Silylation is a common method, where the phenolic proton is replaced with a nonpolar trialkylsilyl group (e.g., -Si(CH₃)₃), increasing the compound's volatility and thermal stability.

The table below outlines potential derivatization reactions applicable to this compound for analytical purposes.

| Analytical Method | Derivatizing Reagent Class | Example Reagent | Purpose of Derivatization |

|---|---|---|---|

| HPLC-UV/Vis | Acyl Chlorides | Benzoyl chloride | Attaches a strong UV-absorbing benzoyl group. |

| HPLC-UV/Vis | Sulfonyl Chlorides | Dansyl chloride | Introduces a dansyl group, which is both a chromophore and a fluorophore. |

| HPLC-Fluorescence | Fluorogenic Reagents | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Reacts to form a highly fluorescent NBD-ether derivative. |

| GC-MS | Silylating Agents | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces the acidic proton with a nonpolar -Si(CH₃)₃ group to increase volatility. |

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)phenol, and how can reaction conditions be optimized for higher yields?

A1. Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between halogenated phenol derivatives and fluorophenyl boronic acids. For example:

- Electrophilic substitution : React 4-hydroxyphenylboronic acid with 3-chloro-4-fluorobromobenzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O (3:1) at 80–90°C for 12–24 hours .

- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor progress via TLC or HPLC-MS. Adjust catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ vs. Na₂CO₃) to mitigate side products .

Q. Q2. How should researchers characterize the crystallographic structure of this compound?

A2. Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Grow crystals via slow evaporation in ethanol/chloroform (1:1).

- Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze diffraction data. Note: SHELX programs are robust for small molecules but may require manual adjustment for disordered halogen atoms .

- Validate bond lengths/angles against DFT calculations (e.g., Gaussian 16) to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

A3. Key approaches include:

- Bioisosteric replacement : Substitute the phenol group with sulfonamide or trifluoromethyl moieties to enhance metabolic stability. Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR tyrosine kinase) .

- Pharmacophore modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions. For example, the 3-chloro-4-fluorophenyl group may anchor to hydrophobic kinase pockets, as seen in Pelitinib analogs .

- In vivo PK/PD studies : Radiolabel the compound with ¹⁸F (via nucleophilic aromatic substitution) for PET imaging to track biodistribution .

Q. Q4. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

A4. Contradictions often arise from solvent effects or impurities:

- Standardized protocols : Record ¹H/¹³C NMR in deuterated DMSO-d₆ (consistent with most literature). Compare with computed NMR shifts (e.g., ACD/Labs or ChemDraw predictions).

- Impurity profiling : Use HPLC-PDA-MS to identify byproducts (e.g., dehalogenated derivatives). For example, trace HCl in synthesis may cause partial hydrolysis of the chloro group .

- Collaborative validation : Cross-reference data with repositories like PubChem (CID: [insert if available]) or the Cambridge Structural Database (CSD entry: [insert]) .

Methodological and Analytical Challenges

Q. Q5. What advanced computational methods are suitable for predicting the environmental toxicity of this compound?

A5. Combine:

- QSAR models : Use EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF). Chlorophenols generally exhibit moderate persistence (t₁/₂ > 60 days in water) .

- Density Functional Theory (DFT) : Calculate reaction pathways for oxidative degradation (e.g., OH• radical attack) using Gaussian 16. Compare with experimental LC-MS/MS data from Fenton reaction studies .

- Ecotoxicity assays : Test against Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to validate predictions .

Q. Q6. How can researchers leverage crystallographic data to design more stable polymorphs of this compound?

A6. Strategies include:

- Hirshfeld surface analysis (CrystalExplorer): Identify dominant intermolecular interactions (e.g., O–H⋯O hydrogen bonds) that stabilize the lattice .

- Polymorph screening : Use high-throughput crystallization (e.g., Crystal16®) with 10+ solvent systems. Monitor thermal stability via DSC/TGA.

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to enhance solubility without altering bioactivity .

Data Interpretation and Reproducibility

Q. Q7. What are common pitfalls in reproducing synthetic yields for this compound, and how can they be addressed?

A7. Critical factors:

- Catalyst deactivation : Use freshly distilled solvents (e.g., THF over Na/benzophenone) to prevent Pd catalyst poisoning .

- Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) with molecular sieves (3Å) to exclude H₂O.

- Scale-up challenges : Optimize mixing efficiency (e.g., use a flow reactor for >10 g batches) to maintain heat distribution .

Q. Q8. How should researchers validate the purity of this compound for pharmacological studies?

A8. Employ orthogonal methods:

- HPLC-DAD/ELSD : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >98% is ideal.

- Elemental analysis (EA) : Match C/H/N percentages to theoretical values (±0.3%).

- Residual solvent analysis : Follow ICH Q3C guidelines via GC-MS to ensure compliance (e.g., DMF < 880 ppm) .

Emerging Applications

Q. Q9. What novel applications exist for this compound in material science?

A9. Recent studies suggest:

- Polymer additives : Incorporate into epoxy resins to enhance flame retardancy (LOI > 30%) due to halogen content.

- OLEDs : Functionalize as an electron-transport layer (ETL) via Suzuki coupling with triazine cores. Test efficiency via PLQY measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.